REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5](Br)=[CH:4][N:3]=1.[CH3:10][N:11](C=O)C>>[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:10]#[N:11])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
15.49 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1C)Br
|
Name
|
Cu(I)CN
|
Quantity
|
9.27 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto water
|
Type
|
CUSTOM
|
Details
|
the solid which formed
|
Type
|
EXTRACTION
|
Details
|
was extracted
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the precipitate purified by chromatography (SiO2, hexanes/EtOAc 4:6)
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C#N)C=C1C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |